molecular formula C17H19N5OS4 B2808217 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 1209982-69-3

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2808217
CAS No.: 1209982-69-3
M. Wt: 437.61
InChI Key: GNYFWLJCEIZESI-UHFFFAOYSA-N
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Description

The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic propanamide derivative featuring a pyrimidine core substituted with methyl and methylsulfanyl groups, coupled to a 1,3,4-thiadiazol-2-yl moiety via a thiophen-2-ylmethylsulfanyl linker. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as outlined in analogous propanamide syntheses (e.g., Scheme 1 in ).

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS4/c1-10-13(11(2)19-15(18-10)24-3)6-7-14(23)20-16-21-22-17(27-16)26-9-12-5-4-8-25-12/h4-5,8H,6-7,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFWLJCEIZESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NN=C(S2)SCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS Number: 1209982-69-3) is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrimidine ring and a thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is C17H19N5OS4C_{17}H_{19}N_{5}OS_{4} with a molecular weight of 437.6 g/mol. The presence of sulfur in the structure enhances its lipophilicity and potential for interaction with biological targets.

PropertyValue
CAS Number1209982-69-3
Molecular FormulaC17H19N5OS4C_{17}H_{19}N_{5}OS_{4}
Molecular Weight437.6 g/mol

Biological Activity

The biological activity of this compound can be attributed to the individual contributions of its pyrimidine and thiadiazole components. Compounds with these scaffolds have been documented to exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown broad-spectrum antimicrobial effects. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been reported to inhibit bacterial growth effectively .
  • Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit tumor growth in various cancer cell lines. A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cells, revealing promising results against K562 chronic myelogenous leukemia cells .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through modulation of inflammatory pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring may facilitate binding to key proteins involved in cellular signaling pathways.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antitumor Activity : A series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. One derivative demonstrated an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line, indicating significant antitumor potential .
  • Inhibition of Thymidine Phosphorylase : Research on bis-thiadiazole compounds indicated moderate to good inhibition profiles against thymidine phosphorylase (TP), an enzyme crucial for tumor angiogenesis . This suggests that modifications within the thiadiazole framework can enhance biological activity.

Scientific Research Applications

Biological Activities

This compound exhibits a spectrum of biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Activity : Research indicates that derivatives of thiadiazole compounds can inhibit tumor growth. For instance, studies have shown that structurally similar compounds demonstrate significant antitumor activity against various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens. Thiadiazole derivatives have been evaluated for their antibacterial and antifungal properties, with some demonstrating notable inhibition against strains such as Xanthomonas oryzae and Fusarium graminearum . This suggests potential applications in agricultural pest control.
  • Anti-inflammatory Effects : Some studies indicate that related thiadiazole compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole and pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study AAntitumor effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial activityShowed effective inhibition of Xanthomonas oryzae at concentrations lower than commercial pesticides .
Study CAnti-inflammatory propertiesCompounds exhibited reduced inflammation markers in animal models .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Reported Activity
Target Compound Pyrimidine + Thiadiazole Thiophen-2-ylmethylsulfanyl Hypothesized antimicrobial
Nitroimidazole derivatives () Imidazole Nitro group Antimycobacterial
N-[5-(3-methylphenyl)-...propanamide () Thiadiazole 3-methylphenyl Unreported (structural analog)

Physicochemical Properties

However, this may reduce aqueous solubility, necessitating formulation adjustments. Spectrofluorometry and tensiometry (as used for BAC-C12 in ) could be applied to determine critical micelle concentration (CMC) or aggregation behavior, though the target compound’s non-surfactant nature limits direct comparisons.

Methodological Considerations for Comparative Studies

  • Similarity Assessment : Virtual screening tools () would classify the compound as structurally distinct from nitroimidazoles but similar to other thiadiazole-propanamides. Key descriptors include sulfur atom count, aromaticity, and hydrogen-bonding capacity.
  • Biological Assays : While nitro groups correlate with antimycobacterial activity (), the target’s thiophene moiety may confer unique interactions with sulfur-loving enzymes (e.g., cytochrome P450).

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step reactions involving thiadiazole and pyrimidine derivatives. Key steps include nucleophilic substitution to introduce the thiophen-2-ylmethylsulfanyl group and coupling reactions to form the propanamide backbone. Common reagents include thiols, halides, and coupling agents like EDCI or DCC. Characterization is performed using NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and connectivity. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (ESI-TOF) confirms molecular weight. X-ray crystallography may resolve complex stereochemistry if crystallizable .

Q. Which in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. How do the compound’s stability properties influence experimental design?

Stability studies under varying pH, temperature, and light exposure guide storage conditions (e.g., inert atmosphere, -20°C). Degradation products are monitored via accelerated stability testing using HPLC-MS. Light-sensitive reactions require amber glassware .

Q. What functional groups contribute to its reactivity and bioactivity?

Key groups include:

  • Thiadiazole ring : Enhances electron-deficient character for nucleophilic substitution.
  • Methylsulfanyl group : Modulates lipophilicity and membrane permeability.
  • Thiophene moiety : Potentially engages in π-π stacking with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .

Q. What computational strategies model its interaction with biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite to predict binding affinity with proteins (e.g., EGFR, COX-2).
  • MD simulations : GROMACS for assessing binding stability over 100+ ns trajectories.
  • QSAR models : Identify structural motifs correlated with activity (e.g., Hammett constants for substituents) .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response curves : Validate IC₅₀ values across multiple assays.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.
  • Metabolite analysis : LC-MS/MS to detect active/inactive metabolites in cell lysates .

Q. What strategies enable functionalization for novel derivatives?

  • Click chemistry : Azide-alkyne cycloaddition to append fluorophores or biotin tags.
  • Late-stage diversification : Introduce halogens (Br, I) via electrophilic substitution for cross-coupling.
  • Protecting groups : Boc or Fmoc for selective modification of amine/thiol sites .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Core modifications : Replace thiadiazole with triazole or oxadiazole to assess ring size impact.
  • Substituent variation : Systematically alter alkyl/aryl groups on the pyrimidine ring.
  • Bioisosteres : Replace thiophene with furan or pyrrole to evaluate heterocycle effects .

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